molecular formula C11H18N2O3 B15275528 Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate

Cat. No.: B15275528
M. Wt: 226.27 g/mol
InChI Key: NBOXHTGNXXYAFS-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate is an organic compound with the molecular formula C11H18N2O3. It is a morpholine derivative that features a cyano group and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-cyano-5-methylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors may also be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and exert specific effects on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ester groups make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,6-7H2,1-4H3

InChI Key

NBOXHTGNXXYAFS-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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